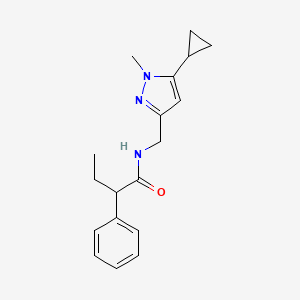

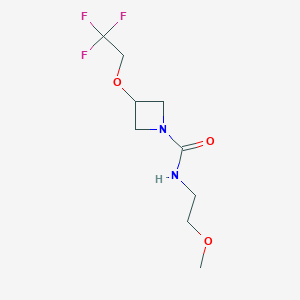

2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Physical And Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure and associated fingerprint plot calculations gave the contribution ratios for C–H, H–H, O–H, and N–H contacts, indicating a higher propensity for H–H interactions to form the crystal .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Hirshfeld Surface Analysis

The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .

Density Functional Theory (DFT) Calculations

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Molecular Electrostatic Potential (MEP) Measurement

To get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .

Molecular Docking Studies

The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Anti-microbial and Anti-inflammatory Activities

Amide compounds, including this one, have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Alzheimer’s Disease Treatment

Amide compounds have received much attention as they are proved to be potential candidates for Alzheimer’s disease .

Antagonists for Angiotensin II and Leukotriene D4-receptors

Amide compounds have been found to be antagonists for angiotensin II and leukotriene D4-receptors .

Mechanism of Action

Future Directions

The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide is known to have micromolar potency against the H5N1 virus . A series of 5-substituted 2-furfuramides was reported by Kort et al. which are potent, voltage-dependent blockers (IC50 < 10 nM) of the human Nav1.8 channel . These findings suggest that similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name |

2,5-dimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-14-13-17(15(2)27-14)21(26)23-11-12-25-19-9-4-3-7-16(19)20(24-25)18-8-5-6-10-22-18/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBLOTROSUHMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)

methanone](/img/structure/B2826575.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![1,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2826588.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)

![N'-[4-(azepan-1-ylsulfonyl)benzoyl]-4-oxo-4a,8a-dihydrochromene-2-carbohydrazide](/img/structure/B2826593.png)

![Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate](/img/structure/B2826595.png)

![2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B2826596.png)